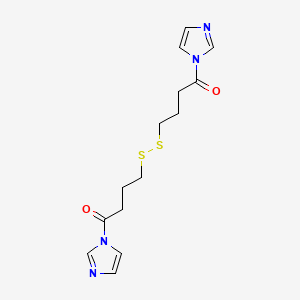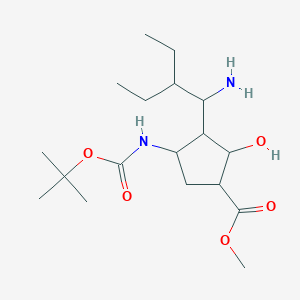
(6-Aminohexyl)triphenylphosphonium Bromide Hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Aminohexyl)triphenylphosphonium Bromide Hydrobromide is a chemical compound known for its role as a mitochondria-targeting probe. It is often used in scientific research to study mitochondrial functions and dysfunctions, which are implicated in various diseases, including neurodegenerative disorders and cancers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Aminohexyl)triphenylphosphonium Bromide Hydrobromide typically involves the reaction of triphenylphosphine with 6-bromohexylamine, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions usually require a solvent such as dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same reactants and conditions but with optimized parameters for higher yield and purity. The compound is then purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
(6-Aminohexyl)triphenylphosphonium Bromide Hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions vary depending on the reaction type but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphonium salts .
Aplicaciones Científicas De Investigación
(6-Aminohexyl)triphenylphosphonium Bromide Hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Employed as a mitochondrial probe to study mitochondrial functions and dysfunctions.
Medicine: Investigated for its potential in targeting mitochondrial dysfunctions in diseases like cancer and neurodegenerative disorders.
Industry: Utilized in the development of mitochondrial-targeted therapies and diagnostic tools.
Mecanismo De Acción
The compound exerts its effects by targeting mitochondria. The triphenylphosphonium cation facilitates cellular uptake and accumulation in the mitochondria due to its lipophilic nature. Once inside the mitochondria, it can interact with mitochondrial components, affecting mitochondrial functions and pathways .
Comparación Con Compuestos Similares
Similar Compounds
- (6-Bromohexyl)triphenylphosphonium Bromide
- (3-Carboxypropyl)triphenylphosphonium Bromide
- (4-Carboxybutyl)triphenylphosphonium Bromide
Uniqueness
(6-Aminohexyl)triphenylphosphonium Bromide Hydrobromide is unique due to its aminohexyl group, which allows for additional functionalization and targeting capabilities compared to other similar compounds. This makes it particularly useful in studies involving mitochondrial targeting and dysfunction .
Propiedades
Fórmula molecular |
C24H30Br2NP |
|---|---|
Peso molecular |
523.3 g/mol |
Nombre IUPAC |
6-aminohexyl(triphenyl)phosphanium;bromide;hydrobromide |
InChI |
InChI=1S/C24H29NP.2BrH/c25-20-12-1-2-13-21-26(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;;/h3-11,14-19H,1-2,12-13,20-21,25H2;2*1H/q+1;;/p-1 |
Clave InChI |
ISVWGNSLFRCQBH-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[P+](CCCCCCN)(C2=CC=CC=C2)C3=CC=CC=C3.Br.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(4-ethyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide](/img/structure/B12499707.png)

![2-Methylimidazo[1,2-a]pyridin-7-ol hydrochloride](/img/structure/B12499721.png)



![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-bromophenyl)carbonyl]amino}benzoate](/img/structure/B12499752.png)
![Methyl 5-{[(2-fluorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499754.png)
![{4-[2-(Morpholin-4-yl)-2-oxoethoxy]benzylidene}propanedinitrile](/img/structure/B12499756.png)
![2-{[(Benzyloxy)carbonyl]amino}-5-(methylsulfanyl)pentanoic acid](/img/structure/B12499766.png)



